molecular formula C20H33NO B14727005 2-(Piperidin-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol CAS No. 5414-83-5

2-(Piperidin-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol

Cat. No.: B14727005
CAS No.: 5414-83-5
M. Wt: 303.5 g/mol
InChI Key: GWNLLAJONXXKEC-UHFFFAOYSA-N
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Description

2-(Piperidin-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol is an organic compound that features a piperidine ring attached to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring to the Phenol Group: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced to the phenol group.

    Introduction of the Trimethylpentan Group: This can be done through alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring and phenol group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a ligand in biochemical studies.

    Medicine: Potential use in drug development due to its unique structural properties.

    Industry: Could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Piperidin-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The piperidine ring and phenol group can interact with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-ylmethyl)phenol: Lacks the trimethylpentan group.

    4-(2,4,4-Trimethylpentan-2-yl)phenol: Lacks the piperidine ring.

    2-(Piperidin-1-ylmethyl)-4-methylphenol: Has a methyl group instead of the trimethylpentan group.

Uniqueness

2-(Piperidin-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol is unique due to the presence of both the piperidine ring and the bulky trimethylpentan group, which may confer distinct chemical and biological properties.

Properties

CAS No.

5414-83-5

Molecular Formula

C20H33NO

Molecular Weight

303.5 g/mol

IUPAC Name

2-(piperidin-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol

InChI

InChI=1S/C20H33NO/c1-19(2,3)15-20(4,5)17-9-10-18(22)16(13-17)14-21-11-7-6-8-12-21/h9-10,13,22H,6-8,11-12,14-15H2,1-5H3

InChI Key

GWNLLAJONXXKEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)CN2CCCCC2

Origin of Product

United States

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